molecular formula C8H9Cl2N B2905666 2,4-Dichloro-5-propan-2-ylpyridine CAS No. 1622840-25-8

2,4-Dichloro-5-propan-2-ylpyridine

Cat. No.: B2905666
CAS No.: 1622840-25-8
M. Wt: 190.07
InChI Key: IHTRMUMBLQKTGV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-propan-2-ylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of two chlorine atoms at positions 2 and 4, and a propan-2-yl group at position 5 on the pyridine ring. This compound is utilized in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 2,4-Dichloro-5-propan-2-ylpyridine typically involves the chlorination of 5-propan-2-ylpyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

2,4-Dichloro-5-propan-2-ylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2,4-Dichloro-5-propan-2-ylpyridine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-propan-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2,4-Dichloro-5-propan-2-ylpyridine can be compared with other similar compounds such as:

    2,4-Dichloro-5-methylpyridine: Similar structure but with a methyl group instead of a propan-2-yl group.

    2,4-Dichloro-5-ethylpyridine: Similar structure but with an ethyl group instead of a propan-2-yl group.

    2,4-Dichloro-5-isopropylpyridine: Similar structure but with an isopropyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,4-dichloro-5-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(2)6-4-11-8(10)3-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTRMUMBLQKTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622840-25-8
Record name 2,4-dichloro-5-propan-2-ylpyridine
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